molecular formula C6H6BrN3O2 B13544787 3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid

3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid

Cat. No.: B13544787
M. Wt: 232.03 g/mol
InChI Key: LONPBLJBGGBTFX-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H6BrN3O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid typically involves the bromination of methyl 3-amino-2-pyrazinecarboxylate. One common method includes the use of N-bromosuccinimide (NBS) in acetonitrile under reflux conditions . Another method involves the use of bromine in acetic acid at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under suitable conditions.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Pyrazines: Depending on the substituents introduced during the reactions, various substituted pyrazines can be formed.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

  • 3-Amino-6-bromopyrazine-2-carboxylic acid
  • 3-Amino-5-bromo-6-methylpyrazine-2-carboxylic acid

Comparison: 3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group on the pyrazine ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-amino-6-bromo-5-methylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-2-4(7)10-3(6(11)12)5(8)9-2/h1H3,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONPBLJBGGBTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)N)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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